molecular formula C11H15NO B100734 3-(3,4-Dimethylphenyl)propanamide CAS No. 17283-13-5

3-(3,4-Dimethylphenyl)propanamide

Cat. No.: B100734
CAS No.: 17283-13-5
M. Wt: 177.24 g/mol
InChI Key: YMYNDPHFUNUQDP-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)propanamide is an organic compound characterized by a propanamide backbone substituted with a 3,4-dimethylphenyl group at the terminal carbon. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~2.35) and a molecular weight of 243.31 g/mol (C₁₄H₁₇N₃O) . Its stereochemistry is achiral, and the polar surface area (37.89 Ų) suggests moderate solubility in polar solvents .

Properties

CAS No.

17283-13-5

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)propanamide

InChI

InChI=1S/C11H15NO/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H2,12,13)

InChI Key

YMYNDPHFUNUQDP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CCC(=O)N)C

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N)C

Synonyms

3-(3,4-DIMETHYL-PHENYL)-PROPIONAMIDE

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Several analogues of 3-(3,4-dimethylphenyl)propanamide have been synthesized, differing in substituent positions, heterocyclic moieties, and functional groups. Key examples include:

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Source Evidence
3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)propanamide (7g) Oxadiazole-sulfonyl-piperidine core; 3,4-dimethylphenylamide 535 78–80
3-[4-(2-Furoyl)-1-piperazinyl]-N-(2,4-dimethylphenyl)propanamide (5o) Piperazinyl-furoyl group; 2,4-dimethylphenylamide 355 128–130
N-(3,4-dimethylphenyl)-3-(1H-pyrazol-1-yl)propanamide Pyrazole substitution; 3,4-dimethylphenylamide 243.31 Not reported
N-(3,4-dimethylphenyl)-3-(8-methyl-4-oxo-pyrimidoindol-3-yl)propanamide Pyrimidoindolyl substitution; 3,4-dimethylphenylamide Not reported Not reported

Key Observations :

  • Substituent Effects on Melting Points : The oxadiazole-sulfonyl-piperidine derivative (7g) exhibits a lower melting point (78–80°C) compared to the piperazinyl-furoyl analogue (5o, 128–130°C), likely due to reduced crystallinity from the bulky oxadiazole group .
  • Molecular Weight Variations : The addition of sulfonyl and oxadiazole groups in 7g increases molecular weight (535 g/mol) significantly compared to simpler derivatives like the pyrazole-substituted compound (243.31 g/mol) .

Spectroscopic and Analytical Comparisons

  • IR Spectroscopy :

    • All compounds show characteristic amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations (~3000 cm⁻¹). The oxadiazole-containing 7g displays additional S=O stretches (~1350 cm⁻¹) from the sulfonyl group .
    • The piperazinyl-furoyl derivative (5o) exhibits C-O-C stretches (~1250 cm⁻¹) from the furan ring .
  • NMR Spectroscopy :

    • The 3,4-dimethylphenyl group in all analogues produces distinct aromatic proton signals at δ 6.7–7.2 ppm (1H-NMR) and carbons at δ 120–140 ppm (13C-NMR) .
    • Piperazinyl protons in 5o resonate as multiplet signals at δ 2.5–3.5 ppm, while oxadiazole protons in 7g appear as singlets due to symmetry .
  • Mass Spectrometry :

    • Molecular ion peaks (e.g., m/z 535 for 7g) confirm molecular weights, with fragmentation patterns reflecting loss of sulfonyl (-SO₂) or furoyl (-C₄H₃O₂) groups .

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